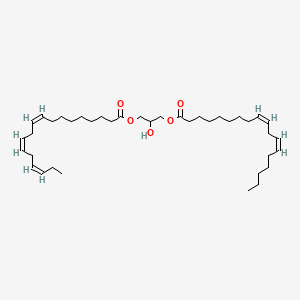

rac-1-Linoleoyl-3-linolenoyl-propanetriol

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPMDWAJHPKTH-LOYOHVQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857936 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126374-41-2 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enzymatic synthesis of 1,3-diacylglycerols from glycerol and fatty acids.

An In-depth Technical Guide to the Enzymatic Synthesis of 1,3-Diacylglycerols from Glycerol and Fatty Acids

Introduction

1,3-diacylglycerols (1,3-DAGs) are valuable structured lipids composed of a glycerol backbone esterified with two fatty acids at the sn-1 and sn-3 positions.[1][2] They are widely utilized as low-calorie fat substitutes, nonionic surfactants, and key intermediates in the food, cosmetic, and pharmaceutical industries.[3][4][5] Notably, 1,3-DAGs exhibit unique metabolic properties; upon digestion, they are hydrolyzed to 1(3)-monoacylglycerols, which are less efficiently re-esterified into triacylglycerols (TAGs) in the enterocytes.[1][2] This metabolic pathway can help reduce body fat accumulation and lower serum TAG levels.[2]

Compared to traditional chemical synthesis, which often requires harsh conditions, multi-step reactions, and tedious purification, enzymatic synthesis offers a promising alternative.[3] The use of lipases, particularly those with sn-1,3 regioselectivity, allows for the direct esterification of glycerol with fatty acids under mild conditions, leading to higher yields of the desired 1,3-isomer and a more environmentally friendly process.[3][6] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters involved in the lipase-catalyzed synthesis of 1,3-DAGs.

Core Reaction: Direct Esterification

The primary enzymatic route for synthesizing 1,3-DAGs from glycerol and fatty acids is direct esterification. In this reversible reaction, two molecules of a fatty acid are esterified to the primary hydroxyl groups (sn-1 and sn-3) of a glycerol molecule, releasing two molecules of water.[7]

A critical aspect of this process is the removal of water, which shifts the reaction equilibrium towards the synthesis of diacylglycerols, thereby increasing the final product yield.[3][5] The reaction is often performed in a solvent-free system to enhance substrate concentration and simplify downstream processing.[8][9]

Key Factors Influencing Synthesis

The efficiency and selectivity of 1,3-DAG synthesis are governed by several operational parameters.

-

Enzyme Selection : The choice of lipase is paramount. Lipases with high sn-1,3 regioselectivity are preferred to minimize the formation of 1,2-DAGs and TAGs. Immobilized lipases are commonly used due to their enhanced stability and ease of recovery and reuse. Studies have shown that Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica) exhibit excellent performance in terms of fatty acid conversion and 1,3-DAG content.[3][4] In contrast, Lipozyme TL IM has demonstrated lower activity under similar conditions.[3]

-

Substrate Molar Ratio : The molar ratio of fatty acids to glycerol significantly affects the product distribution. A stoichiometric ratio of 2:1 (fatty acid:glycerol) is theoretically required.[10] However, optimizing this ratio is crucial; for instance, in the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG), a 2:1 molar ratio of palmitic acid to glycerol yielded the highest 1,3-DPG content, while a 1:1 ratio was optimal for 1,3-distearoylglycerol (1,3-DSG).[6][10]

-

Temperature : Reaction temperature influences both the reaction rate and enzyme stability. For the synthesis of 1,3-dilaurin using Lipozyme RM IM, 50°C was found to be an optimal temperature.[3] For Lecitase® Ultra-catalyzed synthesis with oleic acid, the optimal temperature was 40°C, with higher temperatures leading to enzyme denaturation.[8] When using high-melting-point fatty acids like palmitic and stearic acid, temperatures must be high enough to maintain a liquid state (e.g., 73-75°C), requiring enzymes with high thermal stability, such as Lipozyme TL IM.[10][11]

-

Water Removal : As an equilibrium-limited reaction, continuous removal of the water by-product is essential for achieving high conversion rates.[3] Common methods include the application of a vacuum, bubbling with an inert gas (like N₂), or the use of dehydrating agents such as molecular sieves.[3][5][6] A vacuum-driven air bubbling method has been demonstrated as a cost-effective and efficient protocol.[3][4]

-

Enzyme Concentration : Increasing the enzyme load generally accelerates the reaction rate. However, an excessively high concentration can lead to a slight decrease in the 1,3-DAG content due to increased acyl migration, which converts the desired 1,3-isomer to the 1,2-isomer.[3] For the synthesis of 1,3-dilaurin, an enzyme concentration of 5 wt% (based on reactants) was found to be optimal.[3]

Experimental Protocols

General Experimental Workflow

The production of high-purity 1,3-DAGs involves a multi-step process from reaction to final analysis.

Protocol 1: Solvent-Free Synthesis of 1,3-Dilaurin

This protocol is adapted from a study using a vacuum-driven air bubbling operation.[3]

-

Reactant Mixture : Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL reaction flask.

-

Enzyme Addition : Add 5 wt% (based on the total weight of reactants) of immobilized Lipozyme RM IM to the mixture.

-

Reaction Conditions :

-

Incubate the mixture in a water bath maintained at 50°C.

-

Apply a vacuum of 4 mm Hg throughout the reaction to facilitate water removal.

-

Maintain the reaction for 3 hours.

-

-

Enzyme Removal : After the reaction, filter the mixture to remove the immobilized lipase. For solid products, petroleum ether can be added to aid filtration, followed by evaporation of the solvent.[3]

-

Purification :

Protocol 2: Pilot-Scale Synthesis of High-Melting Point 1,3-DAGs

This protocol is based on the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG).[10]

-

Reactant Preparation :

-

Prepare a mixture of glycerol, silica gel, and a 4A molecular sieve at a mass ratio of 1:1:1 to act as a dehydrating agent.[6][10]

-

For 1,3-DPG: Add palmitic acid to achieve a molar ratio of 2:1 (palmitic acid:glycerol).[10]

-

For 1,3-DSG: Add stearic acid to achieve a molar ratio of 1:1 (stearic acid:glycerol).[10]

-

-

Enzyme Addition : Add 15% Lipozyme TL IM (based on total reactant weight).[12]

-

Reaction Conditions :

-

Purification (Three-Stage Molecular Distillation) :

-

Stage 1 : Remove free fatty acids (FFAs) and monoacylglycerols (MAGs) at 170°C (for 1,3-DPG) or 190°C (for 1,3-DSG).[12]

-

Stage 2 & 3 : Further purify the 1,3-DAGs. Details for these stages may require further optimization based on the specific product.

-

Analytical Methods for Product Characterization

Accurate quantification and identification of the reaction products are crucial.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) with UV detection (205 nm) is a widely used method to separate and quantify 1,2- and 1,3-DAG isomers.[13][14]

-

Gas Chromatography (GC) : GC is used to analyze the fatty acid composition of the final product and determine the purity of synthesized triacylglycerols.[9]

-

Thin-Layer Chromatography (TLC) : HPTLC can be used for the separation of DAGs based on polarity, offering a rapid and cost-effective analysis method.[15][16]

-

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed structural information and allows for direct identification and quantification of DAGs without chromatographic separation.[15][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 1,3-DAGs.

Table 1: Comparison of Lipase Performance in 1,3-Dilaurin Synthesis [3]

| Lipase | Fatty Acid Conversion (%) | 1,3-Dilaurin Content (%) |

| Lipozyme RM IM | 95.3 | 80.3 |

| Novozym 435 | High (not specified) | High (not specified) |

| Lipozyme TL IM | Low | Low |

| Reaction Conditions: 50°C, 3-hour reaction, 5 wt% lipase, solvent-free. |

Table 2: Synthesis and Purity of Various Saturated 1,3-DAGs [3][4]

| 1,3-DAG Product | Fatty Acid | 1,3-DAG Content after Purification (%) |

| 1,3-Dicaprylin | Caprylic acid (C8:0) | 98.5 |

| 1,3-Dicaprin | Capric acid (C10:0) | 99.2 |

| 1,3-Dilaurin | Lauric acid (C12:0) | 99.1 |

| 1,3-Dipalmitin | Palmitic acid (C16:0) | 99.5 |

| 1,3-Disterin | Stearic acid (C18:0) | 99.4 |

| Synthesized using Lipozyme RM IM under optimized conditions. |

Table 3: Maximal 1,3-DAG Content with Various Fatty Acids in a Solvent-Free System [5][9]

| 1,3-DAG Product | Fatty Acid | Max. 1,3-DAG Content in Reaction Mixture (%) |

| 1,3-Dicaprylin | Caprylic acid | 84.6 |

| 1,3-Dicaprin | Capric acid | 84.4 |

| 1,3-Dilinolein | Linoleic acid | 74.3 |

| 1,3-Dieicosapentaenoin | Eicosapentaenoic acid | 71.7 |

| 1,3-Dilaurin | Lauric acid | 67.4 |

| 1,3-Diolein | Oleic acid | 61.1 |

| Reaction conditions involved stoichiometric reactant ratios and water removal via vacuum. |

Conclusion

The enzymatic synthesis of 1,3-diacylglycerols via direct esterification of glycerol and fatty acids is a highly effective and sustainable method. Success hinges on the careful optimization of several key parameters, including the selection of a 1,3-regiospecific lipase, substrate molar ratio, temperature, and an efficient method for water removal to drive the reaction equilibrium. Solvent-free systems are particularly advantageous, offering high substrate concentrations and simplifying product recovery. By employing robust purification techniques like molecular distillation and recrystallization, it is possible to obtain 1,3-DAG products with purities exceeding 98%.[3] The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement efficient processes for the synthesis of these valuable structured lipids.

References

- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. mdpi.com [mdpi.com]

- 7. Lipogenesis - Wikipedia [en.wikipedia.org]

- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]

The Cellular Choreography of rac-1-Linoleoyl-3-linolenoyl-propanetriol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-1-Linoleoyl-3-linolenoyl-propanetriol, a specific diacylglycerol (DAG) molecule, is an integral second messenger in a multitude of cellular signaling pathways. Comprised of a glycerol backbone with linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position, this lipid mediator is centrally involved in the activation of key effector proteins, most notably Protein Kinase C (PKC) isoforms. The unique composition of its polyunsaturated fatty acid chains is believed to confer distinct properties in modulating downstream cellular events, including cell proliferation, differentiation, apoptosis, and metabolic regulation. This technical guide delineates the core mechanism of action of this compound, provides detailed experimental protocols for its study, and presents available comparative data to facilitate further research and drug development endeavors.

Introduction

Diacylglycerols are critical signaling molecules generated at the cell membrane in response to extracellular stimuli. The hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) yields DAG and inositol 1,4,5-trisphosphate (IP3). While IP3 mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate a host of downstream effector proteins. This compound is one such specific DAG species, and understanding its precise role is crucial for deciphering the complexity of lipid-mediated signaling.

The presence of the omega-6 fatty acid, linoleic acid, and the omega-3 fatty acid, α-linolenic acid, suggests a nuanced role for this molecule. Both fatty acids are precursors to potent signaling molecules and have been independently shown to influence inflammatory pathways, cell growth, and metabolism.[1][2] Their combined presence in a single DAG molecule likely results in a unique spatial and temporal activation of downstream pathways.

Core Mechanism of Action: The Diacylglycerol-Protein Kinase C Axis

The primary and most well-characterized mechanism of action for diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] PKC isoforms are critical regulators of a vast array of cellular processes.[3]

The activation of conventional (cPKC) and novel (nPKC) isoforms is a multi-step process initiated by the generation of DAG at the plasma membrane.[3][5]

-

Recruitment to the Membrane: In its inactive state, PKC resides in the cytosol. The production of this compound within the plasma membrane creates a high-affinity binding site for the C1 domain of PKC.

-

C1 Domain Binding: The cysteine-rich C1 domain of PKC directly interacts with the membrane-embedded this compound.[6]

-

Conformational Change and Activation: This binding event, often in concert with an increase in intracellular calcium for conventional PKC isoforms (which binds to the C2 domain), induces a significant conformational change in the PKC enzyme.[4] This change relieves the autoinhibitory pseudosubstrate from the catalytic domain, rendering the kinase active.

-

Substrate Phosphorylation: The activated PKC can then phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby propagating the signal downstream and eliciting a cellular response.

The specific fatty acid composition of the DAG molecule can influence the activation potency and isoform selectivity of PKC.[7][8] Unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[7][9] The presence of both linoleic and α-linolenic acids in this compound suggests a strong potential for activating a spectrum of PKC isoforms.

Signaling Pathway Diagram

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by this compound.

Quantitative Data

Direct quantitative data for the binding affinity or enzymatic activation constants of this compound with specific PKC isoforms are not extensively available in the current literature. However, comparative data for other diacylglycerol species can provide valuable insights into its likely potency.

| Activator (DAG Species) | PKC Isoform | Relative Activation Potency | Key Findings | Reference |

| Unsaturated 1,2-Diacylglycerols | PKCα | High | Generally more potent activators than saturated DAGs. | [7][9] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | High | Exhibits significant stimulatory effects. | [8] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | High | Shows higher activation of PKCβI compared to SAG. | [8] |

| 18:0/22:6-DG | PKCγ, PKCθ | Moderate to High | PKCθ exhibits the strongest activation with this DG species. | [8] |

| Saturated 1,2-Diacylglycerols | PKCα | Lower | Less potent activators compared to unsaturated counterparts. | [7] |

| This compound | Conventional & Novel PKCs | Predicted: High | The presence of two polyunsaturated fatty acids suggests high potency. | Inferred |

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol describes a radiometric assay to measure the ability of this compound to activate a purified PKC isoform.

Materials:

-

Purified PKC isoform (e.g., PKCα, PKCβ, PKCδ)

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper (P81)

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix phosphatidylserine and this compound in chloroform at the desired molar ratio.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC isoform to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

-

-

Stop the Reaction:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Washing:

-

Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

-

References

- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 2. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Fate of 1,3-Diacylglycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic fate of 1,3-diacylglycerols (1,3-DAGs). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and lipid metabolism studies. This document outlines the key metabolic pathways, presents quantitative data from various in vitro studies, and offers detailed experimental protocols for investigating the hydrolysis and acylation of 1,3-DAGs.

Introduction to 1,3-Diacylglycerol Metabolism

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism, serving as precursors for the synthesis of triacylglycerols (TAGs) and phospholipids, and also acting as signaling molecules. The metabolic fate of DAGs is highly dependent on their isomeric form. While 1,2-diacylglycerols are the primary activators of protein kinase C (PKC), 1,3-diacylglycerols are generally considered not to be physiological activators of this signaling pathway. Instead, 1,3-DAGs are primarily involved in the synthesis and breakdown of TAGs.[1][2] In vitro studies are essential for elucidating the specific enzymatic processes and reaction kinetics that govern the metabolic transformation of 1,3-DAGs.

Metabolic Pathways of 1,3-Diacylglycerols

The in vitro metabolism of 1,3-diacylglycerols primarily involves two key enzymatic processes: hydrolysis and acylation.

Hydrolysis: Lipases catalyze the hydrolysis of the ester bonds in 1,3-DAGs, releasing free fatty acids (FFAs) and monoacylglycerols (MAGs). This process is a critical step in the digestion and mobilization of stored fats.

Acylation: Acyltransferases can catalyze the esterification of the free hydroxyl group on the sn-2 position of the 1,3-DAG glycerol backbone with a fatty acyl-CoA molecule, leading to the formation of a triacylglycerol (TAG). This is a key step in the storage of fatty acids.

Below are diagrams illustrating these core metabolic pathways and a general experimental workflow for their in vitro investigation.

Quantitative Data on the Metabolic Fate of 1,3-Diacylglycerols

The following tables summarize quantitative data from various in vitro studies on the enzymatic synthesis and hydrolysis of 1,3-diacylglycerols.

Table 1: Enzymatic Synthesis of 1,3-Diacylglycerols via Esterification

| Fatty Acid Substrate | Enzyme | Reaction Time (h) | 1,3-DAG Content (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 3 | 80.3 | [1][3] |

| Palmitic Acid | Lipozyme RM IM | - | - | [1][3] |

| Stearic Acid | Lipozyme RM IM | - | - | [1][3] |

| Caprylic Acid | Lipozyme RM IM | - | 84.6 | [4] |

| Capric Acid | Lipozyme RM IM | - | 84.4 | [4] |

| Linoleic Acid | Lipozyme RM IM | - | 74.3 | [4] |

| Oleic Acid | Lipozyme RM IM | - | 61.1 | [4] |

Table 2: Enzymatic Glycerolysis for Diacylglycerol Production

| Oil Substrate | Enzyme | Reaction Time (h) | Maximum DAG Content (%) | Reference |

| Olive Oil | Immobilized MAS1-H108W Lipase | 4 | 49.3 | [5] |

| Corn Oil | Immobilized MAS1-H108W Lipase | - | >48 | [5] |

| Rapeseed Oil | Immobilized MAS1-H108W Lipase | - | >48 | [5] |

| Peanut Oil | Immobilized MAS1-H108W Lipase | - | >48 | [5] |

| Sunflower Oil | Immobilized MAS1-H108W Lipase | - | >48 | [5] |

| Soybean Oil | Immobilized MAS1-H108W Lipase | - | >48 | [5] |

Table 3: Hydrolysis of Triacylglycerols in an In Vitro Digestion Model

| Substrate | Outcome | Value | Reference |

| TAG-C14:0/C18:1n-9cis9/C14:0 | Hydrolysis of sn-2 FA | 25.8 mol % | [6] |

| Milk | Formation of free glycerol | 10% | [6] |

| Milk | Acyl migration of C12:0 | 33 mol % | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the metabolic fate of 1,3-diacylglycerols.

Protocol for In Vitro Hydrolysis of 1,3-Diacylglycerols by Lipase

This protocol describes a method to assess the enzymatic hydrolysis of 1,3-diacylglycerols using a generic lipase.

Materials:

-

1,3-Diacylglycerol (substrate)

-

Lipase (e.g., from Rhizomucor miehei or pancreatic lipase)

-

Trizma-HCl buffer (pH 7.5)

-

Bile salts (e.g., sodium taurocholate)

-

Phosphatidylcholine

-

Calcium chloride (CaCl₂)

-

Stop solution (e.g., chloroform:methanol 2:1 v/v)

-

Internal standard (e.g., a non-physiological fatty acid or lipid)

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare a stock solution of 1,3-diacylglycerol in a suitable organic solvent (e.g., chloroform).

-

In a glass tube, evaporate the solvent from a known amount of 1,3-DAG under a stream of nitrogen.

-

Add Trizma-HCl buffer, bile salts, and phosphatidylcholine to the dried lipid.

-

Emulsify the mixture by sonication or vigorous vortexing until a homogenous emulsion is formed.

-

-

Enzymatic Reaction:

-

Pre-warm the substrate emulsion to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a pre-determined amount of lipase solution (dissolved in buffer).

-

Incubate the reaction mixture in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

At each time point, terminate the reaction by adding the stop solution (chloroform:methanol).

-

Add the internal standard.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Analysis of Hydrolysis Products:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid residue in a suitable solvent for analysis.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining 1,3-diacylglycerol and the formation of monoacylglycerols and free fatty acids.

-

Protocol for In Vitro Acylation of 1,3-Diacylglycerols to Triacylglycerols

This protocol outlines a method to study the enzymatic conversion of 1,3-diacylglycerols to triacylglycerols.

Materials:

-

1,3-Diacylglycerol (substrate)

-

Fatty acyl-CoA (e.g., oleoyl-CoA)

-

Microsomal fraction containing diacylglycerol acyltransferase (DGAT) or a purified DGAT enzyme

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA), fatty acid-free

-

ATP and Coenzyme A (if starting with free fatty acids)

-

Stop solution (e.g., isopropanol:heptane:water)

-

Internal standard (e.g., a non-physiological TAG)

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl, MgCl₂, and BSA.

-

Add the 1,3-diacylglycerol substrate (solubilized with a small amount of ethanol or as a pre-formed emulsion).

-

Add the fatty acyl-CoA. If starting with free fatty acids, include ATP and Coenzyme A to allow for their activation.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the microsomal protein or purified DGAT enzyme.

-

Incubate at 37°C for a specified time course (e.g., 0, 10, 20, 40, 60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding the stop solution.

-

Add the internal standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase.

-

-

Analysis of Acylation Products:

-

Dry the organic phase under nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Analyze the formation of triacylglycerol and the depletion of 1,3-diacylglycerol using HPLC or Thin-Layer Chromatography (TLC) followed by densitometry or scintillation counting if using radiolabeled substrates.

-

Protocol for Studying 1,3-Diacylglycerol Metabolism in Cultured Hepatocytes

This protocol provides a framework for investigating the metabolic fate of 1,3-diacylglycerols in a cell-based model.

Materials:

-

Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

1,3-Diacylglycerol, complexed with BSA

-

Radiolabeled 1,3-diacylglycerol (e.g., containing [¹⁴C]- or [³H]-fatty acids) for tracer studies

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol 3:2 v/v)

-

Scintillation cocktail

Procedure:

-

Cell Culture and Seeding:

-

Culture hepatocytes under standard conditions (37°C, 5% CO₂).

-

Seed the cells into multi-well plates and allow them to adhere and reach the desired confluency.

-

-

Incubation with 1,3-Diacylglycerol:

-

Prepare the 1,3-DAG-BSA complex by dissolving 1,3-DAG in a small volume of ethanol and then adding it to a BSA solution in serum-free medium with gentle stirring.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the medium containing the 1,3-DAG-BSA complex to the cells. Include control wells with BSA-medium only.

-

Incubate the cells for a defined time course (e.g., 1, 4, 8, 24 hours).

-

-

Sample Collection:

-

At each time point, collect the culture medium (extracellular fraction).

-

Wash the cells with ice-cold PBS to remove any remaining extracellular lipids.

-

Lyse the cells directly in the well or scrape them into a suitable buffer for lipid extraction (intracellular fraction).

-

-

Lipid Extraction:

-

Perform lipid extraction on both the extracellular medium and the intracellular cell lysates using a suitable method (e.g., Folch or Bligh and Dyer).[7]

-

-

Analysis of Metabolites:

-

Separate the extracted lipids using TLC or HPLC.

-

If using radiolabeled 1,3-DAG, quantify the radioactivity in the spots corresponding to 1,3-DAG, MAG, FFA, and TAG using a scintillation counter or phosphorimager.

-

For non-radiolabeled experiments, the lipid classes can be quantified by GC-MS or LC-MS/MS after appropriate derivatization.

-

Protocol for Extraction and HPLC Analysis of 1,3-Diacylglycerol and its Metabolites

This protocol provides a general method for the separation and quantification of 1,3-DAG and its primary metabolites from in vitro samples.

Materials:

-

Lipid extract from in vitro experiments

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, isopropanol, water)

-

Lipid standards (1,3-DAG, 1-MAG, 2-MAG, FFA, TAG)

Procedure:

-

Sample Preparation:

-

Ensure the lipid extract is completely dry and free of any aqueous residue.

-

Reconstitute the dried lipid extract in a known volume of the initial mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the sample onto the column.

-

Run a gradient elution program to separate the different lipid classes. A typical gradient might start with a higher polarity mobile phase (e.g., higher water content) and gradually increase the proportion of the less polar organic solvent (e.g., isopropanol).

-

The elution order is typically FFA, MAGs, DAGs, and then TAGs.

-

Detect the eluting lipids using a UV detector (at a low wavelength like 205 nm) or an ELSD.

-

-

Quantification:

-

Prepare calibration curves for each lipid class of interest using the respective lipid standards.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each metabolite by integrating the peak area and comparing it to the calibration curve.

-

Normalize the results to the internal standard added during the extraction process.

-

Conclusion

The in vitro study of 1,3-diacylglycerol metabolism is fundamental to understanding its role in lipid biochemistry and its potential physiological effects. The protocols and data presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate pathways of 1,3-DAG transformation. By employing these standardized methods, scientists can generate reliable and comparable data that will contribute to the broader understanding of lipid metabolism and its implications for human health and disease.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for 1-Linoleoyl-3-Linolenoyl-Glycerol: A Technical Guide to Its Natural Sources, Isolation, and Cellular Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-3-linolenoyl-glycerol, a specific diacylglycerol (DAG) molecule, holds potential as a bioactive lipid in cellular signaling. This technical guide provides a comprehensive overview of its likely natural sources, detailed methodologies for its isolation and quantification, and an exploration of the signaling pathways in which it may participate. While direct quantitative data for this specific DAG isomer in natural sources is limited, this document synthesizes current knowledge to provide a foundational resource for researchers in lipidomics and drug discovery.

Natural Sources of 1-Linoleoyl-3-Linolenoyl-Glycerol

Direct quantitative analysis of 1-linoleoyl-3-linolenoyl-glycerol in natural matrices is not extensively documented in scientific literature. However, its constituent fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), are abundant in various plant-based oils. Therefore, oils with high concentrations of both these fatty acids are the most probable natural sources of this diacylglycerol.

The presence of 1-linoleoyl-3-linolenoyl-glycerol is likely to be as a minor component of the diacylglycerol fraction within these oils. The majority of fatty acids in vegetable oils are stored as triacylglycerols (TAGs). Diacylglycerols are present in smaller quantities, often as intermediates in TAG biosynthesis or breakdown.

Table 1: Potential Natural Sources of 1-Linoleoyl-3-Linolenoyl-Glycerol Based on Fatty Acid Composition

| Oil Source | Linoleic Acid (18:2) Content (%) | α-Linolenic Acid (18:3) Content (%) | Comments |

| Flaxseed Oil | 14-17 | 53-57 | Exceptionally high in α-linolenic acid, making it a prime candidate. |

| Soybean Oil | 50-57 | 5-11 | A good balance of both linoleic and α-linolenic acids. |

| Canola Oil | 18-30 | 8-12 | Contains a significant amount of both fatty acids. |

| Walnut Oil | 52-64 | 9-15 | High in linoleic acid with a notable α-linolenic acid content. |

| Hemp Seed Oil | 50-60 | 15-25 | A balanced profile of omega-6 and omega-3 fatty acids. |

| Rapeseed Oil | 18-30 | 5-14 | Similar to canola oil, a potential source. |

Note: The exact fatty acid composition can vary depending on the plant variety, growing conditions, and processing methods.

It is important to note that one study has reported the presence of 1-linoleoyl-3-α-linolenoyl-rac-glycerol in olive oil that was subjected to lipase-catalyzed glycerolysis, an enzymatic process.[1] This suggests that while it may not be abundant naturally, its formation can be induced.

Isolation and Quantification of 1-Linoleoyl-3-Linolenoyl-Glycerol

The isolation and quantification of a specific diacylglycerol isomer from a complex lipid mixture present a significant analytical challenge. The process involves extraction of total lipids, fractionation to isolate the diacylglycerol class, and high-resolution chromatographic separation of the isomers.

Experimental Protocol: Isolation and Analysis

This protocol is a composite of established methods for diacylglycerol analysis and can be adapted for the specific isolation of 1-linoleoyl-3-linolenoyl-glycerol.

2.1.1. Total Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize the oil sample in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.9% aqueous sodium chloride solution to the mixture and centrifuge to induce phase separation.

-

Collection: The lower organic phase, containing the total lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen, and the lipid extract is dried under vacuum.

2.1.2. Diacylglycerol Fractionation (Solid-Phase Extraction)

-

Column Preparation: A silica-based solid-phase extraction (SPE) cartridge is conditioned with hexane.

-

Sample Loading: The dried lipid extract is redissolved in a small volume of hexane and loaded onto the SPE cartridge.

-

Elution:

-

Neutral lipids (e.g., triacylglycerols) are eluted with a non-polar solvent mixture such as hexane:diethyl ether (95:5, v/v).

-

Diacylglycerols are subsequently eluted with a more polar solvent mixture, for example, hexane:diethyl ether (80:20, v/v).

-

-

Collection and Drying: The diacylglycerol fraction is collected and dried under nitrogen.

2.1.3. Isomer Separation and Quantification (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the separation and sensitive quantification of diacylglycerol isomers.

-

Chromatographic System: A reversed-phase C18 column is commonly used. For challenging separations of positional isomers, specialized columns, including chiral stationary phases, may be necessary.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile, isopropanol, and water is typically employed.

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for diacylglycerol analysis.

-

Quantification: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for quantifying target analytes. This involves monitoring a specific precursor-to-product ion transition for 1-linoleoyl-3-linolenoyl-glycerol.

-

Table 2: HPLC-MS/MS Parameters for 1-Linoleoyl-3-Linolenoyl-Glycerol Analysis

| Parameter | Value |

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | Optimized for separation of DAG isomers |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+NH₄]⁺ or [M+Na]⁺ |

| Product Ion (m/z) | Specific fragment ions corresponding to the loss of linoleic or linolenic acid |

Experimental Workflow Diagram

References

The Stereo-Specific World of Diacylglycerol: A Technical Guide to its Metabolism and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG), a seemingly simple lipid molecule composed of a glycerol backbone with two fatty acid chains, occupies a central and exquisitely regulated position at the crossroads of cellular metabolism and signal transduction. Its significance extends far beyond its role as a mere metabolic intermediate; specific stereoisomers of DAG function as potent second messengers, orchestrating a symphony of cellular responses ranging from proliferation and differentiation to apoptosis and immune activation. The stereochemistry of DAG is not a trivial detail but a fundamental determinant of its biological function, with enzymes in metabolic and signaling pathways exhibiting remarkable specificity for distinct DAG isomers.

This in-depth technical guide delves into the core principles of DAG stereochemistry and chirality, exploring how these properties govern its metabolism and dictate its signaling outcomes. We will examine the enzymatic machinery responsible for the generation and consumption of specific DAG stereoisomers, provide quantitative data on their differential effects on key signaling proteins, and present detailed experimental protocols for their analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of DAG signaling and leverage this knowledge for therapeutic innovation.

The Stereoisomers of Diacylglycerol: Structure and Nomenclature

The chirality of diacylglycerol arises from the substitution pattern of fatty acids on the glycerol backbone. The stereospecific numbering (sn) system is used to unambiguously describe the stereochemistry of glycerol derivatives. In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbons are then numbered sn-1, sn-2, and sn-3 from top to bottom.

This nomenclature gives rise to three main regioisomers of DAG:

-

sn-1,2-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-2 positions. This is the enantiomer that primarily functions as a second messenger.

-

sn-2,3-Diacylglycerol: Fatty acids are esterified at the sn-2 and sn-3 positions. This is the enantiomer of sn-1,2-DAG.

-

sn-1,3-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-3 positions. This isomer is primarily a metabolic intermediate and is not considered a direct activator of key signaling proteins like Protein Kinase C (PKC).[1][2]

It is crucial to note that while sn-1,2- and sn-2,3-DAG are enantiomers, sn-1,3-DAG is a distinct regioisomer. The cellular machinery of both metabolism and signaling can distinguish between these isomers with high fidelity.

Stereoselective Metabolism of Diacylglycerol

The cellular pools of different DAG stereoisomers are tightly controlled by the stereospecificity of the enzymes involved in their synthesis and degradation.

Generation of Diacylglycerol Stereoisomers

Phospholipase C (PLC): The Source of Signaling sn-1,2-DAG

The primary source of signaling DAG is the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes.[3][4] PLC-mediated hydrolysis is highly stereospecific, exclusively generating sn-1,2-diacylglycerol and inositol 1,4,5-trisphosphate (IP3).[3][4][5] This stereospecificity is fundamental to ensuring that the correct signaling molecule is produced in response to extracellular stimuli.

Lipases: Generating a Mix of Isomers from Triacylglycerols

In contrast to the precise generation of sn-1,2-DAG by PLC, the breakdown of triacylglycerols (TAGs) by various lipases can produce a mixture of DAG isomers. For instance, adipose triglyceride lipase (ATGL) can generate both sn-1,3-DAG and sn-2,3-DAG, while hormone-sensitive lipase (HSL) shows a preference for hydrolyzing sn-2,3-DAG.[4] This metabolic route primarily contributes to the pool of DAG destined for energy metabolism or resynthesis into other lipids, rather than direct signaling.

Consumption of Diacylglycerol Stereoisomers

Diacylglycerol Kinases (DGKs): Phosphorylating the Signaling Pool

Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling. DGK isoforms exhibit a strong preference for sn-1,2-DAG as a substrate.[5] This selectivity ensures that the signaling pool of DAG is efficiently attenuated. Some DGK isoforms, such as DGKε, display further specificity for the fatty acid composition of the sn-1,2-DAG, preferentially phosphorylating species containing arachidonic acid at the sn-2 position.[6][7][8]

Diacylglycerol Acyltransferases (DGATs): Storing Energy

Diacylglycerol acyltransferases catalyze the final step in TAG synthesis by esterifying a fatty acid to DAG. DGAT enzymes can utilize various DAG isomers, contributing to the storage of energy in the form of TAGs.

Chirality in Diacylglycerol Signaling: The Primacy of sn-1,2-DAG

The most critical functional distinction between DAG stereoisomers lies in their ability to activate downstream signaling pathways. The canonical effector of DAG signaling is Protein Kinase C (PKC) , a family of serine/threonine kinases that play pivotal roles in a vast array of cellular processes.

The activation of conventional and novel PKC isoforms is strictly dependent on the binding of sn-1,2-diacylglycerol to their C1 domains.[1][5] The sn-2,3-enantiomer and the sn-1,3-regioisomer are not effective activators of PKC.[1] This stereospecificity is a cornerstone of cellular signaling, ensuring that only the DAG produced in response to specific stimuli can trigger PKC-mediated downstream events.

Quantitative Data on Stereoisomer-Specific Interactions

The following tables summarize quantitative data on the differential interactions of DAG stereoisomers with key signaling and metabolic enzymes.

Table 1: Protein Kinase C (PKC) Activation by Diacylglycerol Stereoisomers

| PKC Isoform | DAG Isomer | Relative Activation | Reference |

| PKCα | sn-1,2-dioleoylglycerol | +++ | [1] |

| sn-1,3-dioleoylglycerol | + | [1] | |

| PKCβ | sn-1,2-dioleoylglycerol | +++ | [1] |

| PKCγ | sn-1,2-dioleoylglycerol | +++ | [1] |

Note: The relative activation is a qualitative summary based on available literature. Quantitative data on binding affinities (Kd) and activation constants (Kact) are often dependent on the specific assay conditions and the fatty acid composition of the DAG.

Table 2: Enzyme Kinetics of Diacylglycerol Kinase (DGK) Isoforms with Diacylglycerol

| DGK Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 5.8 | 12.5 | [9] |

| 1,2-dioleoyl-sn-glycerol (DOG) | 25.6 | 2.1 | [9] | |

| DGKζ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | - | - | [6] |

| 1,2-dioleoyl-sn-glycerol (DOG) | - | - | [6] |

Note: Data for DGK isoforms other than DGKε with specific stereoisomers is limited in a comparative format. The table highlights the pronounced substrate specificity of DGKε.

Experimental Protocols

Extraction and Separation of Diacylglycerol Isomers

A common method for the extraction and separation of DAG isomers from biological samples involves the following steps:

-

Lipid Extraction: Total lipids are extracted from cells or tissues using the method of Bligh and Dyer, which employs a chloroform/methanol/water solvent system.

-

Solid-Phase Extraction (SPE): The total lipid extract is then subjected to solid-phase extraction on a silica gel column to separate neutral lipids, including DAGs, from more polar phospholipids.

-

Thin-Layer Chromatography (TLC): The neutral lipid fraction is further separated by TLC to isolate the DAG fraction from other neutral lipids like triacylglycerols and cholesterol esters.

-

Chiral High-Performance Liquid Chromatography (HPLC): To resolve the sn-1,2- and sn-2,3-enantiomers, the isolated DAG fraction is derivatized with a chiral reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate. The resulting diastereomeric urethane derivatives can then be separated by normal-phase HPLC on a silica gel column.[10][11]

In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by PKC.

-

Preparation of Lipid Vesicles:

-

Mix phosphatidylserine (PS) and the desired DAG stereoisomer in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas.

-

Resuspend the lipid film in an appropriate buffer (e.g., HEPES) and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the lipid vesicles, a specific PKC peptide substrate, purified PKC enzyme, and a buffer containing Ca²⁺ (for conventional PKCs) and Mg²⁺.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

-

Termination and Quantification:

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Quantification of Diacylglycerol Stereoisomers by Mass Spectrometry

Mass spectrometry (MS) offers a highly sensitive and specific method for the quantification of DAG molecular species.

-

Lipid Extraction and Derivatization: Extract and isolate DAGs as described in section 5.1. For enhanced sensitivity in electrospray ionization (ESI)-MS, DAGs can be derivatized to introduce a charged group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The derivatized DAGs are separated by reverse-phase HPLC and introduced into the mass spectrometer.

-

Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard for a specific DAG molecular species. By comparing the peak area of the endogenous DAG to that of the internal standard, the absolute amount of the DAG species can be determined.

Signaling Pathways and Experimental Workflows

Phospholipase C Signaling Pathway

Caption: The Phospholipase C (PLC) signaling pathway generates sn-1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to the activation of Protein Kinase C (PKC) and intracellular calcium release.

Diacylglycerol Metabolism

Caption: Overview of diacylglycerol (DAG) metabolism, highlighting the distinct fates of sn-1,2-DAG in signaling and sn-1,3-DAG in metabolic pathways.

Experimental Workflow for DAG Analysis

Caption: A typical experimental workflow for the extraction, separation, and quantification of diacylglycerol (DAG) stereoisomers from biological samples.

Implications for Drug Development

The exquisite stereospecificity of DAG metabolism and signaling presents both challenges and opportunities for drug development.

-

Targeting DAG-Metabolizing Enzymes: The development of isoform-specific inhibitors of DGKs is an active area of research. By selectively inhibiting a particular DGK isoform, it may be possible to prolong the signaling of sn-1,2-DAG in specific cellular contexts, which could have therapeutic benefits in areas such as cancer immunotherapy and the treatment of neurological disorders. Conversely, activators of specific DGKs could be used to dampen excessive DAG signaling.

-

Development of DAG Analogs: Synthetic DAG analogs and DAG-lactones that are designed to selectively activate or inhibit specific PKC isoforms are being explored as potential therapeutics.[12] Understanding the stereochemical requirements for PKC activation is crucial for the rational design of such molecules.

-

Challenges in Drug Design: The high degree of homology among the C1 domains of different PKC isoforms and other DAG-binding proteins presents a challenge for the development of highly selective ligands. Furthermore, the lipophilic nature of DAG and its analogs can lead to challenges with drug delivery and off-target effects.

Conclusion

The stereochemistry and chirality of diacylglycerol are not mere biochemical curiosities but are fundamental to its diverse roles in cellular physiology. The selective generation of sn-1,2-diacylglycerol by phospholipase C as a key second messenger, and the stereospecific recognition of this isomer by Protein Kinase C, underscore the precision of cellular signaling networks. A thorough understanding of the enzymes that govern the synthesis and degradation of different DAG stereoisomers, coupled with robust analytical methods to quantify these isomers, is essential for dissecting the complexities of DAG-mediated pathways. For drug development professionals, exploiting the stereochemical nuances of DAG metabolism and signaling offers a promising avenue for the design of novel and highly specific therapeutic agents to modulate a wide range of diseases. As research in this field continues to evolve, a deeper appreciation for the stereo-specific world of diacylglycerol will undoubtedly unlock new opportunities for scientific discovery and clinical innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 8. www3.med.unipmn.it [www3.med.unipmn.it]

- 9. benchchem.com [benchchem.com]

- 10. aocs.org [aocs.org]

- 11. aocs.org [aocs.org]

- 12. Khan Academy [khanacademy.org]

Metabolic Divergence: A Technical Guide to the Contrasting Fates of 1,3-Diacylglycerol and Triacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of lipid metabolism is central to numerous physiological processes and pathologies. While triacylglycerols (TAGs) are the primary dietary fats and energy storage molecules, their structural cousins, diacylglycerols (DAGs), particularly the 1,3-isomer, exhibit distinct metabolic profiles with significant implications for health and therapeutic development. This technical guide provides an in-depth exploration of the metabolic differences between 1,3-diacylglycerol (1,3-DAG) and triacylglycerol, focusing on their digestion, absorption, transport, and downstream signaling effects. Through a comprehensive review of current scientific literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of the key metabolic and signaling pathways to equip researchers and drug development professionals with a thorough understanding of this critical area of lipid science.

Introduction

Triacylglycerols, composed of a glycerol backbone esterified to three fatty acids, are the most abundant lipids in the diet and the primary form of energy storage in eukaryotes. Their metabolism is a well-trodden path in biochemical research. In contrast, 1,3-diacylglycerol, with fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, follows a divergent metabolic route that has garnered increasing interest for its potential health benefits. Notably, consumption of 1,3-DAG has been associated with reduced body weight, decreased fat accumulation, and lower postprandial triglyceride levels compared to TAG.[1][2][3] These differences are not attributed to caloric value but rather to the unique structural configuration of 1,3-DAG, which dictates its enzymatic processing and subsequent metabolic fate.[4][5] This guide will dissect these differences, providing a granular view of the biochemical and physiological distinctions between these two lipid classes.

Quantitative Metabolic and Physiological Effects: 1,3-DAG vs. TAG

A substantial body of evidence from clinical trials and animal studies has quantified the differential effects of 1,3-DAG and TAG on various metabolic parameters. The following tables summarize key findings, offering a comparative overview of their impact on body composition and lipid profiles.

Table 1: Effects of 1,3-Diacylglycerol vs. Triacylglycerol on Body Weight and Composition

| Parameter | Study Population | Dosage of 1,3-DAG/TAG | Duration | Outcome: 1,3-DAG vs. TAG | Reference |

| Body Weight | Overweight/Obese Adults | Variable | Multiple Trials | Weighted Mean Difference: -0.75 kg (95% CI: -1.11 to -0.39) | [6][7] |

| Body Weight | Overweight/Obese Adults | Incorporated into reduced-energy diet | 24 weeks | -3.6% change vs. -2.5% change | [8] |

| Fat Mass | Overweight/Obese Adults | Incorporated into reduced-energy diet | 24 weeks | -8.3% change vs. -5.6% change | [8] |

| Body Fat | Overweight, Hypertriglyceridemic Women | 40 g/day | 28 days | Reduced accumulation in trunk, android, and gynoid regions (P < 0.05) | [9] |

| Body Fat Accumulation | Brown Adipose Tissue-Deficient Mice | Western-type diet | 15 weeks | Less weight gain and body fat accumulation | [10] |

Table 2: Effects of 1,3-Diacylglycerol vs. Triacylglycerol on Postprandial Lipid Profile

| Parameter | Study Population | Dosage of 1,3-DAG/TAG | Time Points | Outcome: 1,3-DAG vs. TAG | Reference |

| Postprandial Triglycerides | Healthy Adults | Variable | 2, 4, 6 hours | Significant reduction at all time points (p≤0.05) | [1] |

| Postprandial Triglycerides | Individuals with high fasting triglycerides | 10 g in a meal | Post-meal | Significantly lower postprandial triglycerides | [11] |

| Postprandial TG Incremental Area Under the Curve (iAUC) | Insulin-Resistant Men and Women | 30 g in a single oral fat load | Post-meal | 22% lower iAUC | [12] |

| Chylomicron TG iAUC | Insulin-Resistant Men and Women | 30 g in a single oral fat load | Post-meal | 28% lower iAUC | [12] |

Differential Metabolic Pathways: Digestion, Absorption, and Transport

The primary metabolic divergence between 1,3-DAG and TAG begins in the gastrointestinal tract. The distinct enzymatic hydrolysis of these molecules leads to different sets of metabolites, which in turn are absorbed and processed differently by the enterocytes.

Digestion

The initial digestion of dietary fats is initiated by lingual and gastric lipases, followed by pancreatic lipase in the small intestine, a process stimulated by cholecystokinin.[13] While TAG is hydrolyzed by these lipases primarily at the sn-1 and sn-3 positions to yield two free fatty acids and a 2-monoacylglycerol (2-MAG), 1,3-DAG is hydrolyzed to yield two free fatty acids and glycerol.[14] This seemingly subtle difference has profound metabolic consequences. Gastric lipase shows higher activity on 1,3-DAG compared to TAG, while pancreatic lipase is more active on TAG.

Absorption and Intracellular Metabolism

The products of digestion are absorbed by the enterocytes. In the case of TAG digestion, the absorbed 2-MAG and free fatty acids are efficiently re-esterified back into TAG via the monoacylglycerol pathway. This newly synthesized TAG is then packaged into chylomicrons, which are secreted into the lymphatic system.

Conversely, the glycerol and free fatty acids resulting from 1,3-DAG digestion are less readily re-synthesized into TAG within the enterocytes.[4][5] Instead, a larger proportion of the fatty acids are thought to be directly absorbed into the portal vein and transported to the liver. The glycerol backbone is also readily absorbed and can enter glycolysis or gluconeogenesis.[15] This bypass of the chylomicron assembly pathway for a significant portion of the fatty acids from 1,3-DAG contributes to the observed lower postprandial triglyceride levels.[1][11][12]

Downstream Signaling and Systemic Effects

The altered absorption and transport of 1,3-DAG metabolites lead to distinct downstream signaling events, primarily in the liver and skeletal muscle, contributing to its favorable metabolic profile.

Increased Fatty Acid Oxidation

The direct delivery of a larger proportion of fatty acids from 1,3-DAG to the liver via the portal vein is thought to promote their oxidation for energy rather than storage. This is supported by findings of increased expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-alpha (PPARα), and uncoupling proteins 2 and 3 (UCP2 and UCP3) in skeletal muscle of animals fed a 1,3-DAG-enriched diet.[10] PPARα is a key transcription factor that upregulates genes involved in fatty acid uptake and β-oxidation. UCPs can uncouple oxidative phosphorylation from ATP synthesis, leading to increased energy expenditure.

Impact on Insulin Sensitivity

Chronic consumption of 1,3-DAG has been shown to protect against diet-induced insulin resistance.[10] While the precise mechanisms are still under investigation, it is hypothesized that the reduced accumulation of intracellular lipid species that can interfere with insulin signaling pathways plays a role. In contrast, high levels of TAG can contribute to the accumulation of bioactive lipid intermediates like diacylglycerols (specifically 1,2-DAG) and ceramides in tissues like the liver and muscle, which are known to activate protein kinase C isoforms that can impair insulin signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the metabolic differences between 1,3-DAG and TAG.

In Vivo Lipid Absorption Assessment: Mesenteric Lymph Duct Cannulation in Rats

This surgical model allows for the direct collection of lymph from the small intestine, providing a quantitative measure of lipid absorption via the lymphatic route.[16][17][18]

-

Objective: To quantify the amount of lipids absorbed into the lymphatic system after an oral gavage of 1,3-DAG or TAG.

-

Procedure Outline:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight. Anesthesia is induced and maintained throughout the procedure.

-

Surgical Cannulation: A midline abdominal incision is made to expose the superior mesenteric lymph duct. The duct is carefully isolated and cannulated with polyethylene tubing. A second cannula is inserted into the duodenum for the administration of the lipid emulsion.

-

Lipid Administration: A precisely measured amount of a lipid emulsion containing either 1,3-DAG or TAG, often with a radioactive or stable isotope tracer, is infused into the duodenum.

-

Lymph Collection: Lymph is collected continuously in pre-weighed tubes, typically for a period of 6-8 hours.

-

Analysis: The total volume of lymph is recorded, and the lipid content is extracted and quantified using methods like gas chromatography-mass spectrometry (GC-MS).

-

Lipase Activity Assay: Titrimetric Method

This classic assay measures the activity of lipases by titrating the free fatty acids released from a lipid substrate.[19][20][21]

-

Objective: To determine the specific activity of gastric or pancreatic lipase on 1,3-DAG and TAG substrates.

-

Reagents:

-

Tris-HCl buffer (pH 7.2-9.0)

-

Substrate emulsion (e.g., olive oil for TAG, or a prepared 1,3-DAG emulsion)

-

Sodium hydroxide (NaOH) solution of a known concentration (e.g., 50 mM)

-

pH indicator (e.g., thymolphthalein) or a pH-stat apparatus

-

-

Procedure Outline:

-

Substrate Preparation: The lipid substrate is emulsified in the buffer solution.

-

Enzyme Reaction: A known amount of the lipase enzyme solution is added to the substrate emulsion and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Titration: The reaction is stopped, and the released free fatty acids are titrated with the standardized NaOH solution to a defined pH endpoint.

-

Calculation: The lipase activity is calculated based on the volume of NaOH used to neutralize the fatty acids and is typically expressed in units (U), where one unit corresponds to the release of 1 µmol of fatty acid per minute under the specified conditions.

-

Analysis of Acylglycerols and Fatty Acids: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of different lipid species in biological samples.[22][23][24][25][26][27]

-

Objective: To determine the composition of acylglycerols and fatty acids in biological samples (e.g., intestinal contents, lymph, plasma, tissues) from animals or humans consuming 1,3-DAG or TAG.

-

Procedure Outline:

-

Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, such as a modified Folch or Bligh-Dyer method.

-

Fractionation (Optional): The total lipid extract can be fractionated into different lipid classes (e.g., TAG, DAG, free fatty acids) using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

-

Derivatization: The fatty acids within the acylglycerols are converted to more volatile fatty acid methyl esters (FAMEs) through transesterification.

-

GC-MS Analysis: The FAMEs are injected into the gas chromatograph, where they are separated based on their boiling points and retention times. The separated compounds then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification and quantification.

-

Conclusion and Future Directions

The metabolic differences between 1,3-diacylglycerol and triacylglycerol are significant and well-supported by scientific evidence. The unique digestive and absorptive fate of 1,3-DAG, leading to reduced chylomicron formation and potentially increased fatty acid oxidation, underpins its observed benefits in weight management and lipid metabolism. For researchers and drug development professionals, understanding these distinctions is crucial for designing novel therapeutic strategies targeting obesity, dyslipidemia, and insulin resistance.

Future research should continue to elucidate the precise molecular mechanisms governing the downstream signaling effects of 1,3-DAG. Further investigation into the long-term effects of 1,3-DAG consumption on various metabolic parameters in diverse populations is also warranted. The development of more specific and potent mimetics of 1,3-DAG's metabolic actions could represent a promising avenue for pharmaceutical innovation. This technical guide serves as a foundational resource for navigating the complexities of 1,3-DAG and TAG metabolism and for stimulating further inquiry in this exciting field.

References

- 1. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 5. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 7. Effect of diacylglycerol on body weight: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consumption of diacylglycerol oil as part of a reduced-energy diet enhances loss of body weight and fat in comparison with consumption of a triacylglycerol control oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol oil reduces body fat but does not alter energy or lipid metabolism in overweight, hypertriglyceridemic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrolysis of dietary fat by pancreatic lipase stimulates cholecystokinin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Video: The Mesenteric Lymph Duct Cannulated Rat Model: Application to the Assessment of Intestinal Lymphatic Drug Transport [jove.com]

- 17. The mesenteric lymph duct cannulated rat model: application to the assessment of intestinal lymphatic drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 21. scribd.com [scribd.com]

- 22. Metabolites of dietary triacylglycerol and diacylglycerol during the digestion process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. waters.com [waters.com]

Chemical structure and nomenclature of mixed-acid triglycerides.

An In-depth Technical Guide to the Chemical Structure and Nomenclature of Mixed-Acid Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, nomenclature, and analysis of mixed-acid triglycerides. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development and lipid-related research.

Chemical Structure of Mixed-Acid Triglycerides

Triglycerides, also known as triacylglycerols (TAGs), are esters derived from a single molecule of glycerol and three fatty acids.[1][2] They represent the primary form of energy storage in animals and plants.[3][4] The fundamental structure consists of a glycerol backbone to which three fatty acid chains are covalently bonded through ester linkages.[1][3]

When the three fatty acid components are identical, the molecule is termed a simple triglyceride.[2][5] However, in nature, it is far more common for triglycerides to be composed of two or three different fatty acids; these are known as mixed-acid triglycerides.[2][5][6] An example of a mixed-acid triglyceride is 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol, which contains palmitic acid, oleic acid, and stearic acid.[7][8]

The specific arrangement of these different fatty acids on the glycerol backbone leads to a vast diversity of triglyceride molecules.[3] This structural variation, including the chain length and degree of saturation of the constituent fatty acids, significantly influences the physical and chemical properties of the triglyceride, such as its melting point.[2][9]

Caption: General structure of a mixed-acid triglyceride.

Nomenclature of Mixed-Acid Triglycerides

The nomenclature of mixed-acid triglycerides can be complex due to the variety of fatty acids and their potential positions on the glycerol backbone. The International Union of Pure and Applied Chemistry (IUPAC) has established systematic rules for naming these compounds.[5]

A key aspect of triglyceride nomenclature is the use of the stereospecific numbering (sn) system. This system assigns the positions of the fatty acids on the glycerol backbone as sn-1, sn-2, and sn-3.[10] This is crucial because the two primary hydroxyl groups of glycerol are not stereochemically identical.

The process for naming a mixed-acid triglyceride generally follows these steps:

-

Identify the Fatty Acids: Determine the names of the three fatty acids attached to the glycerol backbone.

-

Determine Positional Isomers: Identify the position of each fatty acid on the glycerol backbone using the sn-numbering system.

-

Construct the Name: The name is constructed by listing the fatty acyl groups in order of their position (sn-1, sn-2, sn-3), followed by "-sn-glycerol". For example, a triglyceride with palmitic acid at sn-1, oleic acid at sn-2, and stearic acid at sn-3 is named 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol.

References

- 1. agilent.com [agilent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 4. The Metabolism of Fatty Acids and Triglycerides | Basicmedical Key [basicmedicalkey.com]

- 5. Triglyceride - Wikipedia [en.wikipedia.org]

- 6. shimadzu.com [shimadzu.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 2190-27-4 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aocs.org [aocs.org]

Methodological & Application

Application Note: Analysis of Triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction